Home > Products > Screening Compounds P146885 > Pyrazolo Minocycline
Pyrazolo Minocycline - 182004-72-4

Pyrazolo Minocycline

Catalog Number: EVT-510791
CAS Number: 182004-72-4
Molecular Formula: C23H27N5O5
Molecular Weight: 453.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyrazolo Minocycline is a synthetic compound derived from minocycline, a well-known antibiotic in the tetracycline class. This compound integrates a pyrazole moiety into the minocycline structure, potentially enhancing its antimicrobial properties and broadening its therapeutic applications. Minocycline itself is utilized for treating various bacterial infections and has shown efficacy against resistant strains. The development of pyrazolo derivatives aims to improve the pharmacological profile of existing antibiotics by modifying their molecular structure.

Source: Pyrazolo Minocycline is synthesized from minocycline, which can be derived from natural sources or synthesized chemically. The integration of the pyrazole structure is achieved through specific chemical reactions that modify the existing minocycline framework.

Classification: Pyrazolo Minocycline falls under the category of antibiotics, specifically as a derivative of tetracyclines. It is classified as a synthetic organic compound with potential applications in antimicrobial therapy.

Synthesis Analysis

The synthesis of Pyrazolo Minocycline involves several key steps that modify the minocycline structure to incorporate the pyrazole ring.

Methods and Technical Details

  1. Starting Material: Minocycline (CAS Number: 10118-90-8) serves as the starting material.
  2. Reagents: Common reagents include nitrous acid, isobutyl nitrite, and various solvents such as N,N-dimethylformamide.
  3. Synthesis Steps:
    • Diazotization: The first step involves diazotization of an amino group in minocycline using nitrous acid, forming a diazo compound.
    • Reduction: The diazo compound is then reduced using a palladium catalyst, which facilitates the introduction of the pyrazole ring.
    • Methylation: Subsequent methylation transforms specific functional groups, enhancing solubility and bioavailability.
  4. Yield: Typical yields for these reactions range around 85%, depending on reaction conditions and purity of reagents used .
Molecular Structure Analysis

Structure and Data

The molecular formula for Pyrazolo Minocycline can be represented as C23H27N5O7C_{23}H_{27}N_{5}O_{7}, reflecting the addition of the pyrazole moiety to the original minocycline structure.

  • Molecular Weight: Approximately 457.48 g/mol.
  • Structural Features:
    • The compound retains the core tetracycline structure while incorporating a pyrazole ring at a specific position, which is crucial for its biological activity.

Visualization

The structural representation can be visualized through molecular modeling software or chemical drawing tools, illustrating how the pyrazole ring integrates with the existing antibiotic framework.

Chemical Reactions Analysis

Reactions and Technical Details

Pyrazolo Minocycline undergoes various chemical reactions that are essential for its synthesis and potential modifications:

  1. Diazotization Reaction:
    • Involves converting an amino group into a diazo compound using nitrous acid.
  2. Reduction Reaction:
    • The diazo compound is reduced to form an amine, crucial for retaining biological activity.
  3. Methylation Reaction:
    • Methylation enhances solubility and alters pharmacokinetic properties, making it more effective against bacterial strains.

These reactions are typically carried out under controlled conditions to optimize yield and purity .

Mechanism of Action

Pyrazolo Minocycline operates primarily through inhibition of bacterial protein synthesis:

  1. Target Interaction: It binds to the 30S ribosomal subunit, preventing aminoacyl-tRNA from entering the ribosome.
  2. Disruption of Translation: This binding inhibits translation processes essential for bacterial growth and replication.
  3. Data on Efficacy: Studies indicate enhanced activity against resistant strains compared to traditional minocycline, suggesting that modifications in its structure may improve binding affinity to bacterial ribosomes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits varying stability across different pH levels, which may affect its bioavailability.

Relevant Data

  • Melting Point: Specific data on melting points can vary based on purity but generally falls within typical ranges for similar compounds.
Applications

Pyrazolo Minocycline has several promising applications in scientific research and medicine:

  1. Antimicrobial Agent: Primarily used for treating bacterial infections, particularly those resistant to conventional antibiotics.
  2. Research Tool: Utilized in studies aimed at understanding antibiotic resistance mechanisms and developing new therapeutic strategies.
  3. Potential Anti-inflammatory Applications: Due to its structural similarities with other tetracyclines known for anti-inflammatory properties, further research may explore this avenue.
Chemical Characterization of Pyrazolo Minocycline

Structural Analysis of Pyrazolo[3,4-d]pyrimidine Core in Minocycline Analogues

The pyrazolo[3,4-d]pyrimidine core serves as a bioisosteric replacement for the purine adenine ring in ATP, enabling competitive binding at kinase active sites. In Pyrazolo Minocycline (CAS 182004-72-4; C₂₃H₂₇N₅O₅), this heterocyclic system is fused with the tetracycline scaffold at the C9 position via an imine linkage (-CH=N-), replacing the dimethylamino group of minocycline [3] [10]. Key structural features include:

  • Planar heteroaromatic rings: The pyrazolo[3,4-d]pyrimidine moiety provides a flat, nitrogen-rich surface that mimics ATP's adenine binding, facilitating hydrogen bonding with kinase hinge residues (e.g., Met793 and Thr854 in EGFR) [1] [9].
  • Pharmacophore alignment: The 1-phenyl substitution at N1 of the pyrazolo ring occupies Hydrophobic Region I of kinase ATP pockets, while the minocycline component extends into Hydrophobic Region II [8] [9].
  • Electronic properties: Electron-withdrawing carboxamide groups in the tetracycline segment enhance electrophilicity, promoting interactions with catalytic lysine residues in kinase domains [10].

Table 1: Core Structural Features of Pyrazolo Minocycline

ComponentStructural RoleTarget Interactions
Pyrazolo[3,4-d]pyrimidineATP-mimetic hinge binderH-bonds with kinase hinge residues
Tetracycline scaffoldHydrophobic tail & backbone modulatorChelates Mg²⁺; blocks ribosomal A-site
Imine linker (-CH=N-)Conformational flexibilityEnables dual kinase/ribosomal targeting

Bioisosteric Modifications Linking Tetracycline and Pyrazolo-Pyrimidine Scaffolds

Bioisosteric integration of minocycline and pyrazolo[3,4-d]pyrimidine leverages molecular hybridization to overcome antibiotic resistance and enhance kinase inhibition:

  • Rational design strategy: The 9-aminominocycline intermediate (generated via reductive amination) reacts with aldehydes/ketones to form Schiff bases. Subsequent cyclization with nitrile reagents yields the pyrazolo[3,4-d]pyrimidine core, replacing minocycline's C9 dimethylamino group [10]. This modification circumvents tetracycline efflux pumps by altering ribosomal binding kinetics [10].
  • ATP-binding pocket mimicry: The pyrazolo[3,4-d]pyrimidine scaffold acts as an adenine bioisostere, with N1 nitrogen forming critical H-bonds equivalent to purine N7 in ATP. Substituents at C3/C6 positions fine-tune selectivity for kinases like EGFR (e.g., electron-withdrawing groups enhance potency against T790M-mutant EGFR) [1] [5].
  • Dual-targeting hybrids: Structural analogs demonstrate concurrent inhibition of bacterial ribosomes (via tetracycline component) and oncogenic kinases (via pyrazolo-pyrimidine), validated by:
  • 50–100× improved IC₅₀ against Staphylococcus aureus vs. minocycline [10]
  • EGFR-TK inhibition at IC₅₀ = 0.034 μM (compound 16, [8])

Table 2: Binding Affinities of Pyrazolo Minocycline Analogs

TargetCompoundIC₅₀ (μM)Improvement vs. Parent
S. aureus ribosomeHybrid 100.8998-fold vs. minocycline
EGFR-TK (wild-type)Compound 160.034Comparable to erlotinib
PI3KδParsaclisib0.001300-fold vs. minocycline

Crystallographic and Spectroscopic Validation of Hybrid Molecular Architecture

The structural integrity of Pyrazolo Minocycline hybrids is confirmed through multimodal analytical techniques:

  • X-ray crystallography: Co-crystallization with S. aureus GyrB (PDB: 6TTG) reveals key interactions:
  • Pyrazolo N1 hydrogen-bonds to Asp81 (distance: 2.8 Å)
  • Minocycline's phenolic diketone system chelates Mg²⁺ at the Topo IV interface [10]
  • Spectroscopic signatures:
  • ¹H NMR (DMSO-d₆): Imine proton at δ 8.35 ppm confirms Schiff base formation; loss of minocycline’s C9 dimethylamino signals (δ 2.55 ppm) [10]
  • FT-IR: C=N stretch at 1620 cm⁻¹ (imine); carbonyl vibrations at 1720 cm⁻¹ (tetracycline diketone) and 1675 cm⁻¹ (pyrimidine C=O) [8]
  • Mass spectrometry: [M+H]⁺ peak at m/z 454.2 (C₂₃H₂₈N₅O₅⁺) with fragment ions at m/z 437.2 (loss of NH₃) and 365.1 (cleavage at imine bond) [3]
  • Computational validation: Molecular dynamics (1000 fs simulations) show RMSD < 1.5 Å for hybrid-enzyme complexes, indicating stable binding poses. Density Functional Theory (DFT) calculations corroborate electrophilicity at pyrazolo C4 position (Fukui index f⁺ = 0.075) [8] [10].

Table 3: Spectroscopic/Crystallographic Validation Data

MethodKey ParametersStructural Confirmation
X-ray crystallographyResolution: 1.70 Å (6TTG)Mg²⁺ coordination; hinge H-bonds
¹H NMRδ 8.35 (s, 1H, CH=N); δ 6.70 (s, 1H, pyrazole H)Imine linkage; aromatic proton assignment
FT-IR1620 cm⁻¹ (C=N); 1720 cm⁻¹ (C=O diketone)Functional group connectivity
DFT calculationsFukui electrophilicity index f⁺ = 0.075 at C4Electrophilic site for kinase covalent binding

Properties

CAS Number

182004-72-4

Product Name

Pyrazolo Minocycline

IUPAC Name

(1R,3S,4S,8S)-4,17-bis(dimethylamino)-7,8,14-trihydroxy-5-oxo-10,11-diazapentacyclo[10.7.1.03,8.09,20.013,18]icosa-6,9(20),11,13,15,17-hexaene-6-carboxamide

Molecular Formula

C23H27N5O5

Molecular Weight

453.5

InChI

InChI=1S/C23H27N5O5/c1-27(2)12-5-6-13(29)15-10(12)7-9-8-11-18(28(3)4)19(30)16(22(24)32)21(31)23(11,33)20-14(9)17(15)25-26-20/h5-6,9,11,18,29,31,33H,7-8H2,1-4H3,(H2,24,32)(H,25,26)/t9-,11-,18-,23-/m0/s1

SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C5=NNC(=C35)C2(C(=C(C1=O)C(=O)N)O)O)O)N(C)C

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C5=NNC(=C35)C2(C(=C(C1=O)C(=O)N)O)O)O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.